molecular formula C19H24N2O6S2 B2585112 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide CAS No. 954702-15-9

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2585112
CAS No.: 954702-15-9
M. Wt: 440.53
InChI Key: MDKKDSVZSVLPLI-UHFFFAOYSA-N
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Description

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H24N2O6S2 and its molecular weight is 440.53. The purity is usually 95%.
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Biological Activity

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound is characterized by its unique structural features, which suggest potential interactions with various biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

Molecular Structure

The molecular formula of this compound is C19H24N2O6S2\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{6}\text{S}_{2} with a molecular weight of 440.5 g/mol. The compound's structure includes an ethylsulfonyl group attached to a tetrahydroisoquinoline core and a dimethoxybenzene sulfonamide moiety.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. The ethylsulfonyl group enhances binding affinity through hydrogen bonding and electrostatic interactions. This mechanism suggests potential roles in enzyme inhibition and modulation of neurotransmitter systems.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit enzyme inhibitory properties. For instance, related tetrahydroisoquinoline derivatives have shown moderate potency in inhibiting monoacylglycerol acyltransferase 2 (MGAT2), which is a target for obesity and diabetes treatment. These compounds can suppress fat absorption significantly in animal models .

Neurotransmitter Modulation

The presence of the tetrahydroisoquinoline moiety suggests potential interactions with dopaminergic systems. This interaction could lead to implications in treating neurodegenerative disorders or psychiatric conditions by modulating neurotransmitter release and receptor activity.

Case Studies

  • Inhibition Studies : A study on related compounds demonstrated that certain tetrahydroisoquinoline derivatives inhibited MGAT2 effectively, with an IC50 value of 1522 nM and a fat absorption suppression rate of 57% in mice . This highlights the potential therapeutic applications of compounds within this chemical class.
  • Neuropharmacological Effects : Investigations into the neuropharmacological effects of tetrahydroisoquinoline derivatives have indicated their potential in modulating dopamine receptors. This activity supports further exploration into their use for treating conditions like Parkinson's disease and depression.

Data Table: Summary of Biological Activities

Activity Type Description Reference
Enzyme InhibitionModerate potency against MGAT2 (IC50 = 1522 nM)
Fat Absorption Suppression57% inhibition in oral lipid tolerance test
Neurotransmitter ModulationPotential interaction with dopaminergic systems

Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6S2/c1-4-28(22,23)21-10-9-14-5-6-16(11-15(14)13-21)20-29(24,25)17-7-8-18(26-2)19(12-17)27-3/h5-8,11-12,20H,4,9-10,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKKDSVZSVLPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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